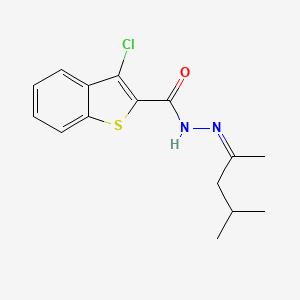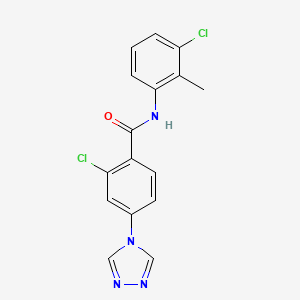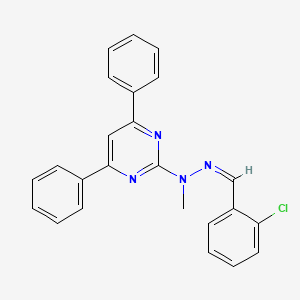![molecular formula C13H24N2O3 B5489412 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a spirocyclic compound that contains two oxygen atoms and one nitrogen atom in its structure.6]dodecane.
作用機序
The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is not fully understood. However, it is believed to interact with biological molecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This interaction may lead to changes in the biological activity of the molecules, resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane exhibits antibacterial, antifungal, and anticancer activities. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
The advantages of using 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane. Some of these directions include:
1. Further studies on the mechanism of action of the compound, including its interactions with biological molecules and its effects on cellular processes.
2. Exploration of the potential applications of the compound in drug discovery, particularly in the development of new antibacterial, antifungal, and anticancer agents.
3. Investigation of the potential of the compound in materials science, including its ability to form self-assembled monolayers and thin films.
4. Development of new synthetic methods for the compound that are more efficient and cost-effective.
5. Evaluation of the toxicity and safety of the compound in vivo, to determine its potential for use in human applications.
In conclusion, 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a spirocyclic compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to exhibit antibacterial, antifungal, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug discovery, materials science, and catalysis.
合成法
The synthesis of 4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves the reaction between 1,4-dioxane and 1,5-diaminopentane in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the spirocyclic compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has been evaluated for its antibacterial, antifungal, and anticancer activities. In materials science, it has been investigated for its ability to form self-assembled monolayers and thin films. In catalysis, it has been tested as a catalyst for various chemical reactions.
特性
IUPAC Name |
4-(oxan-4-yl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-16-6-2-12(1)15-4-8-18-13(10-15)9-14-3-7-17-11-13/h12,14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUYSLYIFBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)


![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)